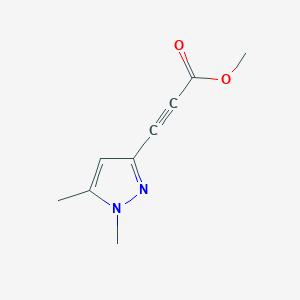
Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate is a chemical compound with the molecular formula C9H10N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then esterified using methanol and a suitable acid catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydride in an organic solvent.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Pyrazole amides or pyrazole thiols.
Scientific Research Applications
Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole derivative with potential medicinal applications.
Dipyrone: A pyrazole-based compound used as an analgesic and antipyretic.
Quinolinyl-pyrazoles: Compounds with a pyrazole and quinoline moiety, known for their pharmacological activities.
Uniqueness
Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate is unique due to its specific structural features, which confer distinct reactivity and biological properties.
Biological Activity
Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N2O2, with a molecular weight of approximately 178.19 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including antitumor and anti-inflammatory properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Pyrazole Derivatives : The initial step often involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Formation of the Ynoate Group : Subsequent steps introduce the prop-2-ynoate functionality through esterification or similar methods.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that:
- Inhibition of Cancer Cell Lines : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains in laboratory settings.
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazole derivatives:
- Antitumor Efficacy : A study demonstrated that pyrazole derivatives exhibited potent inhibitory activity against BRAF(V600E) and EGFR, common targets in cancer therapy .
- Synergistic Effects with Chemotherapy : Research indicated that combining pyrazole derivatives with conventional chemotherapeutic agents like doxorubicin enhanced cytotoxicity in breast cancer cell lines .
- Antimicrobial Studies : Investigations into various pyrazole compounds have revealed their potential as effective antimicrobial agents against a range of pathogens .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Contains a pyrazole ring and ynoate group | Potential antitumor and anti-inflammatory activity |
| 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-(furan-2-y)methyltriazole | Incorporates furan and triazole rings | Notable enzyme inhibition |
| N-(Propyl)-S-(pyrazolylthio)acetamide | Contains thioether linkage | Variations in alkyl chain length affecting bioactivity |
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 3-(1,5-dimethylpyrazol-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H10N2O2/c1-7-6-8(10-11(7)2)4-5-9(12)13-3/h6H,1-3H3 |
InChI Key |
HGBRILCOTACGOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















